Superior DPPH Radical Scavenging Activity Compared to Structural Analog Rhapontigenin
In a comparative antioxidant study, isorhapontigenin (3,4',5-trihydroxy-3'-methoxystilbene) demonstrated significantly higher DPPH radical scavenging activity than its structural analog rhapontigenin [1]. The methoxy substitution pattern in isorhapontigenin contributes to its enhanced antioxidant capacity.
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | 102.5 ± 2.8 µM |
| Comparator Or Baseline | Rhapontigenin: 162.5 ± 4.5 µM; Trolox (positive control): 59.7 ± 1.3 µM |
| Quantified Difference | Isorhapontigenin IC50 is 60 µM lower (more potent) than rhapontigenin. |
| Conditions | In vitro DPPH assay; IC50 values represent mean ± SD (n=3); linear regression analysis. |
Why This Matters
This quantifiable difference in antioxidant potency provides a clear, data-driven rationale for selecting isorhapontigenin over rhapontigenin for applications requiring robust radical scavenging activity.
- [1] The IC50 values (μM) of the four monostilbenes in the antioxidant assays. (2022). Table 1. PMC9056428. View Source
